ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
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Overview
Description
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound. It is known for its role as an impurity in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant . This compound is primarily used in research and analytical applications.
Preparation Methods
The synthesis of ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves multiple stepsThe final step involves the esterification of the carboxylic acid group with ethanol . Industrial production methods often employ high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In studies investigating the biological activity and toxicity of related compounds.
Industry: In the development of new synthetic routes and the optimization of existing processes.
Mechanism of Action
Comparison with Similar Compounds
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can be compared with other similar compounds, such as:
Dabigatran etexilate: The parent compound, used as an anticoagulant.
Other benzimidazole derivatives: Compounds with similar core structures but different functional groups, which may exhibit varying biological activities.
The uniqueness of this compound lies in its specific structure and its role as an impurity in the synthesis of dabigatran etexilate .
Properties
Molecular Formula |
C34H41N7O5 |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-37-23-25-12-15-27(16-13-25)36-24-31-38-28-22-26(14-17-29(28)40(31)3)33(43)41(20-18-32(42)45-5-2)30-11-8-9-19-35-30/h8-9,11-17,19,22-23,36H,4-7,10,18,20-21,24H2,1-3H3,(H,39,44)/b37-23- |
InChI Key |
SEGHHPAKTYKSLB-RHKOWXKBSA-N |
Isomeric SMILES |
CCCCCCOC(=O)N/N=C\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Canonical SMILES |
CCCCCCOC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Origin of Product |
United States |
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